![molecular formula C7H3Br2F3 B1410673 2,5-Dibromo-4-fluorobenzodifluoride CAS No. 1807181-61-8](/img/structure/B1410673.png)
2,5-Dibromo-4-fluorobenzodifluoride
Overview
Description
2,5-Dibromo-4-fluorobenzodifluoride, also known as 2,5-DBF, is a highly reactive and toxic chemical compound. It is a halogenated alkyl-substituted fluorobenzene and is used in a variety of scientific applications. It is a colorless, odorless, and flammable liquid at room temperature and is soluble in organic solvents. 2,5-DBF is a versatile compound, with a wide range of applications in scientific research and laboratory experiments.
Mechanism of Action
2,5-Dibromo-4-fluorobenzodifluoride is an electrophilic reagent, which means that it reacts with nucleophiles to form a covalent bond. The reaction of 2,5-Dibromo-4-fluorobenzodifluoride with a nucleophile involves the formation of a carbon-fluorine bond, which is highly stable and resistant to hydrolysis. The reaction of 2,5-Dibromo-4-fluorobenzodifluoride with a nucleophile is a two-step process. In the first step, the nucleophile attacks the carbon atom of the 2,5-Dibromo-4-fluorobenzodifluoride molecule, forming a carbon-fluorine bond. In the second step, the fluorine atom of the 2,5-Dibromo-4-fluorobenzodifluoride molecule is displaced by the nucleophile, forming a new carbon-fluorine bond.
Biochemical and Physiological Effects
2,5-Dibromo-4-fluorobenzodifluoride is a highly reactive and toxic chemical compound. It can cause irritation to the skin, eyes, and respiratory tract. Inhalation of 2,5-Dibromo-4-fluorobenzodifluoride can cause coughing, wheezing, and difficulty breathing. Ingestion of 2,5-Dibromo-4-fluorobenzodifluoride can cause nausea, vomiting, and abdominal pain. Prolonged exposure to 2,5-Dibromo-4-fluorobenzodifluoride can cause damage to the liver and kidneys.
Advantages and Limitations for Lab Experiments
The main advantage of using 2,5-Dibromo-4-fluorobenzodifluoride in laboratory experiments is its ability to react with a wide range of nucleophiles. This allows for the synthesis of a variety of compounds in a relatively short amount of time. However, 2,5-Dibromo-4-fluorobenzodifluoride is highly toxic and should be handled with extreme caution. It should only be used in well-ventilated areas and protective clothing should be worn at all times.
Future Directions
Due to its high reactivity and toxicity, 2,5-Dibromo-4-fluorobenzodifluoride has limited applications in the pharmaceutical and medical fields. However, research is being conducted to explore the potential of 2,5-Dibromo-4-fluorobenzodifluoride as a therapeutic agent. For example, researchers are investigating the potential of 2,5-Dibromo-4-fluorobenzodifluoride to inhibit the growth of cancer cells and to treat certain autoimmune diseases. Additionally, researchers are exploring the potential of 2,5-Dibromo-4-fluorobenzodifluoride to be used as a pesticide and to synthesize new compounds for industrial use.
Scientific Research Applications
2,5-Dibromo-4-fluorobenzodifluoride is used in research applications that involve the synthesis of organic and inorganic compounds. It is also used as a reagent in the synthesis of various fluorinated compounds, such as fluorinated alkanes, fluorinated alkenes, and fluorinated aromatics. 2,5-Dibromo-4-fluorobenzodifluoride is also used in the synthesis of metal complexes and in the synthesis of pharmaceuticals.
properties
IUPAC Name |
1,4-dibromo-2-(difluoromethyl)-5-fluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Br2F3/c8-4-2-6(10)5(9)1-3(4)7(11)12/h1-2,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMHINYIZKDLDEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)F)Br)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Br2F3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.90 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dibromo-4-fluorobenzodifluoride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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